Raloxifene Impurity 1 - 84449-85-4

Raloxifene Impurity 1

Catalog Number: EVT-419632
CAS Number: 84449-85-4
Molecular Formula: C30H32ClNO8S3
Molecular Weight: 666.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Raloxifene is a selective estrogen receptor modulator (SERM) that has been widely studied for its effects on various physiological processes and its potential therapeutic applications. It is known to interact with estrogen receptors in a tissue-specific manner, offering both agonistic and antagonistic effects depending on the target tissue. This comprehensive analysis will delve into the mechanism of action of raloxifene and its applications across different fields, drawing on the findings from multiple research studies.

Molecular Structure Analysis

The molecular structure of Raloxifene-N-Oxide has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry. [, ] The structural analysis reveals that Raloxifene-N-Oxide is a derivative of Raloxifene, differing only by the presence of an oxygen atom double-bonded to the nitrogen atom in the piperidine ring. This modification significantly influences its chemical properties and potentially its biological activity compared to the parent Raloxifene molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of Raloxifene-N-Oxide are not extensively detailed in the provided literature. [, ] As an N-oxide, it is likely more polar than Raloxifene, potentially influencing its solubility and other physicochemical characteristics. Further studies are needed to determine its melting point, boiling point, stability, and other relevant properties.

Applications in Various Fields

Osteoporosis TreatmentRaloxifene is primarily used in the prevention and treatment of osteoporosis in postmenopausal women. Its ability to modulate osteoclast and osteoblast activity suggests that it not only prevents bone resorption but may also stimulate bone formation3. Clinical studies have shown that raloxifene treatment leads to increased bone density and decreased levels of cytokines involved in bone resorption, such as interleukin-6 and tumor necrosis factor-alpha10.

Cancer TherapyIn cancer research, raloxifene has been investigated for its potential as a chemopreventive and chemotherapeutic agent. It induces apoptosis in certain cancer cell lines, such as human bladder cancer cells, through mechanisms involving the cleavage of pro-apoptotic proteins like BAD7. Additionally, its autophagy-inducing effects in breast cancer cells highlight its potential for use in anti-cancer therapies4.

Cardiovascular HealthRaloxifene has been found to have vasculo-protective effects, such as stimulating nitric oxide release from endothelial cells and relaxing coronary arteries. These effects are mediated by an estrogen receptor-dependent mechanism and may contribute to the prevention of cardiovascular diseases89.

Anti-inflammatory EffectsThe drug's anti-inflammatory properties have been demonstrated in models of acute inflammation and endotoxemia. Raloxifene reduces inflammation and tissue damage by modulating the expression of inflammatory enzymes and inducing protective proteins26.

Raloxifene Impurity 1 is identified as Raloxifene-N-Oxide in the provided papers. Its chemical name is 1-(2-(4-(6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophen-3-yl)phenoxy)ethyl)-1-methylpiperidin-1-ium N-oxide. []

    Raloxifene

    • Compound Description: Raloxifene hydrochloride is a selective estrogen receptor modulator (SERM) that acts as an estrogen agonist in bone and lipid metabolism while exhibiting anti-estrogenic effects on breast and endometrial tissues. [] It is used to prevent and treat osteoporosis in postmenopausal women and reduce the risk of invasive breast cancer in high-risk postmenopausal women. [] Multiple studies explore Raloxifene's use as an adjunctive therapy for schizophrenia, with varying results depending on factors like sex and menopausal status. [, ]
    • Relevance: Raloxifene Impurity 1 is a derivative of Raloxifene, formed during its synthesis. [] The N-oxide functional group in Impurity 1 directly originates from the tertiary amine group of Raloxifene. []

    Impurity 2

    • Compound Description: Impurity 2, identified as [6-Hydroxy-2-(4-methoxyphenyl)-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy)phenyl]-methanone, is a raloxifene-related compound. []
    • Relevance: Similar to Raloxifene Impurity 1, Impurity 2 shares the core benzothiophene structure and the side chain with Raloxifene. [] The primary structural difference lies in the replacement of the 4-hydroxyphenyl group with a 4-methoxyphenyl group on the benzothiophene moiety. []

    Impurity 3

    • Compound Description: Impurity 3, characterized as [2-(4-hydroxyphenyl)-6-methoxy-benzo[b]thiophen-3-yl]-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-methanone, is another raloxifene-related compound. []
    • Relevance: Like Raloxifene Impurity 1 and Impurity 2, Impurity 3 also shares the core benzothiophene structure and the side chain with Raloxifene. [] Impurity 3 differs from Raloxifene by having a methoxy group at the 6-position and a hydroxy group at the 4' position of the benzothiophene moiety. []

    Impurity 5

    • Compound Description: Impurity 5, identified as 6-Acetoxy-2-[4-hydroxyphenyl]-1-benzothiophene or 6-Hydroxy-2-[4-acetoxyphenyl]-1-benzothiophene (HABT), represents a potential intermediate in Raloxifene synthesis. []

    Impurity 7

    • Compound Description: Impurity 7, identified as 1-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]ethanone (HHBA), is another potential intermediate compound in Raloxifene synthesis. []

    Impurity 8

    • Compound Description: Impurity 8, designated as 7-Acetyl-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl][4-[2-(piperidin-1-yl)ethoxy]phenyl methanone (7-MARLF), represents a late-stage intermediate in Raloxifene synthesis. []
    • Relevance: It possesses the complete structure of Raloxifene with an additional acetyl group on the benzothiophene moiety, making it structurally similar to Raloxifene Impurity 1. []

    Tamoxifen

    • Compound Description: Tamoxifen is another selective estrogen receptor modulator (SERM) primarily used to treat and prevent breast cancer in pre- and postmenopausal women. [] Like Raloxifene, it also demonstrates efficacy in reducing bone loss. []
    • Relevance: Tamoxifen, along with Raloxifene, belongs to the SERM class of drugs. [, ] These compounds share structural similarities, particularly in their triphenylethylene core, despite differences in their side chains. [, ] This shared core structure often translates to overlapping biological activities. [, ]

    Fluoxetine

    • Compound Description: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) primarily used to treat major depressive disorder, obsessive-compulsive disorder, and other mental health conditions. []
    • Relevance: While Fluoxetine is not structurally related to Raloxifene Impurity 1, a study investigates its potential synergistic anticancer effects when combined with Raloxifene in a rat model of breast cancer. [] Therefore, although not directly structurally related to the impurity, its combination with Raloxifene in specific research contexts warrants mention.
    Mechanism of Action

    Raloxifene exhibits a complex mechanism of action, primarily through its interaction with estrogen receptors. It has been shown to act as a potent uncompetitive inhibitor of human liver aldehyde oxidase, affecting the metabolism of certain compounds, which may have implications for drug interactions and metabolic processes1. In the context of inflammation, raloxifene demonstrates an estrogenic effect, attenuating inflammation and tissue damage by modulating the expression of inflammatory markers and enzymes such as cyclooxygenase-2 and inducible nitric oxide synthase2. Furthermore, raloxifene regulates the activity of osteoclasts and osteoblasts, suggesting a role in bone remodeling and the treatment of osteoporosis3.

    In breast cancer cells, raloxifene has been found to induce autophagy-dependent cell death through the activation of AMP-activated protein kinase, which is independent of apoptosis4. Additionally, raloxifene undergoes bioactivation by cytochrome P450 3A4, leading to irreversible enzyme inhibition and the formation of thiol adducts, which may have implications for its pharmacokinetics and safety profile5. The drug also exerts anti-inflammatory effects by inducing the expression of protective proteins such as heat shock protein 70 (HSP70) and heme oxygenase 1 (HO-1), which contribute to its therapeutic potential in conditions like multiple organ dysfunction syndrome6.

    Properties

    CAS Number

    84449-85-4

    Product Name

    Raloxifene Impurity 1

    IUPAC Name

    [4-[6-methylsulfonyloxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenyl] methanesulfonate;hydrochloride

    Molecular Formula

    C30H32ClNO8S3

    Molecular Weight

    666.2 g/mol

    InChI

    InChI=1S/C30H31NO8S3.ClH/c1-41(33,34)38-24-12-8-22(9-13-24)30-28(26-15-14-25(20-27(26)40-30)39-42(2,35)36)29(32)21-6-10-23(11-7-21)37-19-18-31-16-4-3-5-17-31;/h6-15,20H,3-5,16-19H2,1-2H3;1H

    InChI Key

    FAWLEUFZZQAEDA-UHFFFAOYSA-N

    SMILES

    CS(=O)(=O)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OS(=O)(=O)C)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl

    Synonyms

    [6-[(Methylsulfonyl)oxy]-2-[4-[(methylsulfonyl)oxy]phenyl]benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone Hydrochloride;

    Canonical SMILES

    CS(=O)(=O)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OS(=O)(=O)C)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.